

Spectroscopic Analysis of Methyl 2-methyl-2-phenylpropanoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-methyl-2-phenylpropanoate*

Cat. No.: *B1583114*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-methyl-2-phenylpropanoate** ($C_{11}H_{14}O_2$), a key intermediate in the synthesis of various antiallergic drugs.[1] The document details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Methyl 2-methyl-2-phenylpropanoate**.

Table 1: 1H NMR Spectral Data

Solvent: $CDCl_3$, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppm	Multiplicity	Integration (Number of Protons)	Assignment
~7.40 - 7.20	Multiplet	5H	Aromatic protons (-C ₆ H ₅)
~3.65	Singlet	3H	Methoxy protons (-OCH ₃)
~1.57	Singlet	6H	Methyl protons (-C(CH ₃) ₂)

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm[2]

Chemical Shift (δ) ppm	Assignment
~177	Ester Carbonyl (C=O)
~145 - 125	Aromatic Carbons (-C ₆ H ₅)
~52	Methoxy Carbon (-OCH ₃)
~46	Quaternary Carbon (-C(CH ₃) ₂)
~26	Methyl Carbons (-C(CH ₃) ₂)

Table 3: IR Absorption Data

Sample Preparation: Neat liquid film

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Intensity
3100 - 3000	C-H Stretch	Aromatic	Medium to Weak
1750 - 1735	C=O Stretch	Ester	Strong, Sharp
1260 - 1200	C-O Stretch	Ester	Strong
1150 - 1100	C-O Stretch	Ester	Strong

Table 4: Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/z	Interpretation
178	Molecular Ion (M ⁺)
147	[M - OCH ₃] ⁺
119	Phenylisobutyryl cation

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below. These protocols are intended to be adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg of **Methyl 2-methyl-2-phenylpropanoate** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- **¹H NMR Acquisition:**

- The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.
- A standard one-pulse sequence is used to acquire the ^1H spectrum.
- Chemical shifts are referenced to the residual solvent peak of CDCl_3 at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to acquire the ^{13}C spectrum, resulting in singlet peaks for each unique carbon atom.
 - Chemical shifts are referenced to the solvent peak of CDCl_3 at 77.16 ppm.[\[2\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation: As **Methyl 2-methyl-2-phenylpropanoate** is a liquid at room temperature, the IR spectrum is obtained using the neat liquid film method. A single drop of the compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample-loaded plates are placed in the spectrometer's sample holder.
 - The IR spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

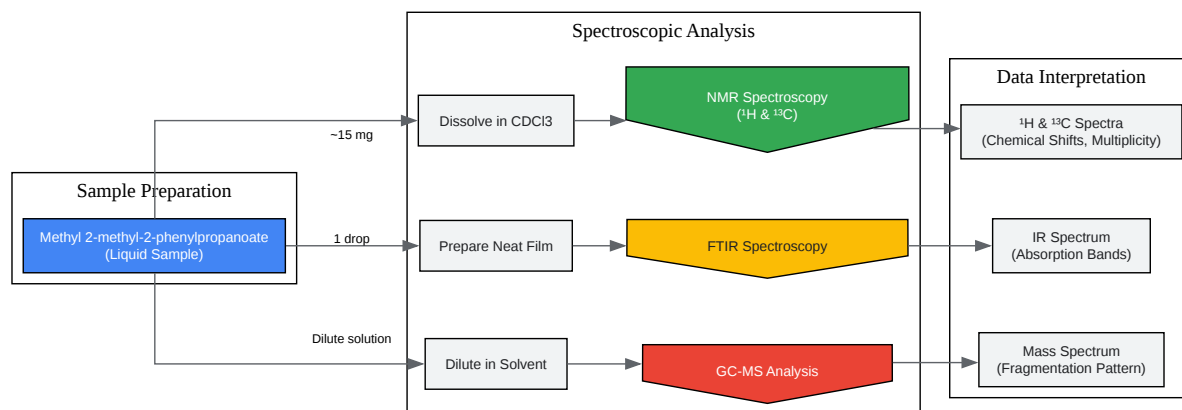
- Sample Preparation: A dilute solution of **Methyl 2-methyl-2-phenylpropanoate** is prepared in a volatile organic solvent such as hexane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

- GC Parameters (Typical):
 - Injector Temperature: 250 °C
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
 - Oven Temperature Program: An initial temperature of 50-70 °C, held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.
 - Carrier Gas: Helium at a constant flow rate.
- MS Parameters (Typical):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and key fragments.
 - Ion Source Temperature: 230 °C
 - Transfer Line Temperature: 280 °C

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **Methyl 2-methyl-2-phenylpropanoate**.



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Caption: Experimental workflow for the spectroscopic analysis of **Methyl 2-methyl-2-phenylpropanoate**.

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References

- 1. Methyl 2-methyl-2-phenylpropanoate | 57625-74-8 | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
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